(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and an amino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under the influence of a metal catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a pyrrolidine moiety.
Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, such as acting as an inhibitor for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide
- ®-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide
- 2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of the cyclopropyl group and the pyrrolidine ring also contributes to its distinct chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-methylpyrrolidin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16(10-4-5-10)11-6-7-15(3)8-11/h9-12H,4-8,14H2,1-3H3/t11?,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWBCVMMDVDYHM-KIYNQFGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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